trans-2-Cyclopropyl-tetrahydrofuran-3-amine
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Overview
Description
trans-2-Cyclopropyl-tetrahydrofuran-3-amine: is a chemical compound characterized by a cyclopropyl group attached to a tetrahydrofuran ring, which is further substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-2-Cyclopropyl-tetrahydrofuran-3-amine typically involves multiple steps, including cyclization and amination reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Cyclopropyl-tetrahydrofuran-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
trans-2-Cyclopropyl-tetrahydrofuran-3-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of trans-2-Cyclopropyl-tetrahydrofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the tetrahydrofuran ring.
Tetrahydrofuran: Contains the tetrahydrofuran ring but lacks the cyclopropyl and amine groups.
Cyclopropyl-tetrahydrofuran: Similar structure but without the amine group.
Uniqueness: trans-2-Cyclopropyl-tetrahydrofuran-3-amine is unique due to the combination of the cyclopropyl group, tetrahydrofuran ring, and amine group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1799438-57-5 |
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Molecular Formula |
C7H13NO |
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(2R,3S)-2-cyclopropyloxolan-3-amine |
InChI |
InChI=1S/C7H13NO/c8-6-3-4-9-7(6)5-1-2-5/h5-7H,1-4,8H2/t6-,7+/m0/s1 |
InChI Key |
IJNIVGLVDMZFHZ-NKWVEPMBSA-N |
SMILES |
C1CC1C2C(CCO2)N |
Isomeric SMILES |
C1CO[C@@H]([C@H]1N)C2CC2 |
Canonical SMILES |
C1CC1C2C(CCO2)N |
solubility |
not available |
Origin of Product |
United States |
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